molecular formula C13H16O3 B097981 Benzoic acid, 3-cyclohexyl-2-hydroxy- CAS No. 16094-36-3

Benzoic acid, 3-cyclohexyl-2-hydroxy-

Cat. No.: B097981
CAS No.: 16094-36-3
M. Wt: 220.26 g/mol
InChI Key: QRHLHCSHBDVRNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cetrotide, known scientifically as cetrorelix acetate, is a synthetic decapeptide used primarily in assisted reproductive technology. It functions as a gonadotropin-releasing hormone antagonist, preventing premature ovulation during controlled ovarian stimulation . This ensures that eggs are not released too early, which is crucial for the success of fertility treatments.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cetrotide is synthesized through solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

    Attachment of the first amino acid: to a solid resin.

    Sequential addition of protected amino acids: using coupling reagents.

    Cleavage of the peptide: from the resin and removal of protecting groups.

Industrial Production Methods: Industrial production of cetrorelix acetate involves large-scale solid-phase peptide synthesis followed by purification processes such as high-performance liquid chromatography (HPLC). The final product is lyophilized to obtain a stable powder form .

Chemical Reactions Analysis

Types of Reactions: Cetrotide undergoes various chemical reactions, including:

    Oxidation: This can occur at the methionine residues within the peptide chain.

    Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide or performic acid.

    Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution reactions: Use of specific amino acid derivatives and coupling reagents like HATU or DIC.

Major Products: The primary product of these reactions is modified cetrorelix with altered functional groups, which can affect its biological activity and stability .

Scientific Research Applications

Cetrotide has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Buserelin: Another gonadotropin-releasing hormone antagonist used in fertility treatments.

    Triptorelin: A synthetic decapeptide that acts as a gonadotropin-releasing hormone agonist.

    Leuprolide: A gonadotropin-releasing hormone agonist used in various hormone-related therapies.

Comparison:

Cetrotide’s unique ability to provide immediate and reversible inhibition of the luteinizing hormone surge makes it a valuable tool in assisted reproductive technology .

Properties

CAS No.

16094-36-3

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

3-cyclohexyl-2-hydroxybenzoic acid

InChI

InChI=1S/C13H16O3/c14-12-10(9-5-2-1-3-6-9)7-4-8-11(12)13(15)16/h4,7-9,14H,1-3,5-6H2,(H,15,16)

InChI Key

QRHLHCSHBDVRNB-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=C(C(=CC=C2)C(=O)O)O

Canonical SMILES

C1CCC(CC1)C2=C(C(=CC=C2)C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.